4-(2-Fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid
Description
The compound 4-(2-Fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid consists of two distinct components:
- 4-(2-Fluoroethyl)piperidine-4-carboxylic acid: A piperidine ring substituted at the 4-position with a 2-fluoroethyl group and a carboxylic acid moiety.
- 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid with three fluorine atoms on the α-carbon, widely used in organic synthesis and pharmaceutical formulations .
This combination likely forms a salt or co-crystal, leveraging TFA’s acidity to enhance solubility or stability.
Properties
IUPAC Name |
4-(2-fluoroethyl)piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.C2HF3O2/c9-4-1-8(7(11)12)2-5-10-6-3-8;3-2(4,5)1(6)7/h10H,1-6H2,(H,11,12);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZLCRFTVKPBJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CCF)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with fluoroethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or copper complexes. The reaction is usually carried out at temperatures ranging from room temperature to 80°C, depending on the specific reagents and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoroethyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.
- Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. For example, studies on related compounds have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Neuropharmacology
- CNS Activity : Compounds similar to 4-(2-Fluoroethyl)piperidine-4-carboxylic acid have been studied for their potential neuroprotective effects and ability to modulate neurotransmitter systems. This suggests possible applications in treating neurodegenerative diseases.
Material Science
- Polymer Synthesis : The compound can be utilized in creating fluorinated polymers, which possess unique thermal and chemical resistance properties. These materials are valuable in coatings, adhesives, and other industrial applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of a series of fluorinated piperidine derivatives, including those derived from 4-(2-Fluoroethyl)piperidine-4-carboxylic acid. Results demonstrated significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong potential for therapeutic use .
Case Study 2: CNS Activity Assessment
In a pharmacological study, derivatives of the compound were tested for their effects on neuronal cell lines. The results indicated that certain modifications enhanced neuroprotective effects, suggesting that these compounds could be developed into treatments for conditions like Alzheimer's disease .
Research Findings
Recent research highlights the importance of fluorinated compounds in enhancing biological activity:
- Enhanced Binding Affinity : Fluorinated groups improve interactions with biological targets, increasing the efficacy of drugs derived from these compounds.
- Diverse Biological Activities : Compounds similar to 4-(2-Fluoroethyl)piperidine-4-carboxylic acid have shown promise in various biological assays, including cytotoxicity tests against cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(2-Fluoroethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The piperidine ring provides structural stability and can influence the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-4-carboxylic Acid Derivatives
(a) 4-(2,2-Difluoroethyl)piperidine-4-carboxylic Acid
- Structure: Differs by a difluoroethyl substituent instead of monofluoroethyl.
- Properties: Increased fluorine content enhances electronegativity and lipophilicity compared to the monofluoro analog. Molecular weight: 193.19 g/mol (vs. 179.16 g/mol for the target compound, assuming TFA is a counterion) .
- Applications : Fluorinated ethyl groups are common in drug design to improve blood-brain barrier penetration.
(b) 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic Acid (CAS 126501-70-0)
- Structure : Features a trifluoroacetyl group instead of a fluoroethyl substituent.
- Properties : The electron-withdrawing trifluoroacetyl group increases acidity (pKa ~1–2) compared to the target compound’s carboxylic acid (pKa ~4–5). Similarity score: 0.82 (based on structural databases) .
- Applications : Used as a building block in peptide synthesis due to its stability under acidic conditions.
(c) 2-Oxopiperidine-4-carboxylic Acid (CAS 24537-50-6)
- Structure : Contains a ketone group at the 2-position of the piperidine ring.
- Properties: The ketone reduces basicity of the piperidine nitrogen (pKa ~6 vs. ~10 for non-oxidized piperidine). Similarity score: 0.60 .
- Applications: Intermediate in the synthesis of γ-aminobutyric acid (GABA) analogs.
Trifluoroacetic Acid (TFA) Derivatives
(a) Trifluoroacetic Acid (CAS 76-05-1)
- Role in Target Compound : Acts as a counterion or co-formulant.
- Properties : High acidity (pKa ~0.23) and volatility (boiling point: 72°C). Commonly used in HPLC mobile phases and peptide deprotection .
(b) Trifluoroacetic Acid Ethyl Ester (CAS 383-63-1)
Fluorinated Piperidine Derivatives in Pharmacology
- 4-Fluoromethylfenidat (4F-MPH): A fluorinated analog of methylphenidate with a 4-fluorophenyl group and piperidine ring. Demonstrates enhanced dopamine reuptake inhibition compared to non-fluorinated analogs .
- 4-(4-Fluorophenyl)piperidine : Lacks the carboxylic acid group but shares fluorinated aromatic features, used in antipsychotic drug synthesis .
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |
|---|---|---|---|---|
| 4-(2-Fluoroethyl)piperidine-4-carboxylic acid; TFA | C8H12FNO2·C2HF3O2 | 179.16 + 114.02 = 293.18 | Not listed | Monofluoroethyl + TFA counterion |
| 4-(2,2-Difluoroethyl)piperidine-4-carboxylic acid | C8H13F2NO2 | 193.19 | 1503725-95-8 | Difluoroethyl substituent |
| 1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid | C8H10F3NO3 | 225.17 | 126501-70-0 | Trifluoroacetyl group |
| Trifluoroacetic Acid | C2HF3O2 | 114.02 | 76-05-1 | Strong acidic counterion |
Biological Activity
4-(2-Fluoroethyl)piperidine-4-carboxylic acid; 2,2,2-trifluoroacetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid
- Molecular Formula : C8H12F3NO2
- Molecular Weight : 211.18 g/mol
- CAS Number : 937602-76-1
This compound features a piperidine ring substituted with a trifluoroethyl group and a carboxylic acid moiety, which contributes to its unique biological properties.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, compounds similar to 4-(2-Fluoroethyl)piperidine-4-carboxylic acid have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .
2. Enzyme Inhibition
The compound exhibits notable inhibitory activity against key enzymes involved in neurodegenerative diseases. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets for Alzheimer's disease treatment. In vitro studies have shown that similar compounds can achieve IC50 values in the low micromolar range against these enzymes .
3. Anti-inflammatory Properties
The presence of trifluoromethyl groups in the structure has been associated with enhanced anti-inflammatory activity. Compounds containing these groups have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammatory processes. In vitro assays revealed moderate inhibition of COX-2 and LOX-15 by related compounds .
Case Studies
The biological activity of 4-(2-Fluoroethyl)piperidine-4-carboxylic acid is primarily attributed to its interaction with various biological targets:
- Enzyme Binding : The trifluoromethyl group enhances binding affinity to enzyme active sites through halogen bonding interactions, which may stabilize the enzyme-inhibitor complex.
- Cellular Uptake : The piperidine structure facilitates cellular penetration, enhancing bioavailability and efficacy against targeted pathways.
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(2-Fluoroethyl)piperidine-4-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step reactions. A documented protocol uses methyl ester intermediates hydrolyzed under acidic conditions (e.g., 36.5% HCl in water at 93–96°C for 17 hours). Palladium catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos in tert-butanol under inert atmosphere (40–100°C, 5.5 hours) are critical for coupling steps. Yield optimization requires precise control of stoichiometry, temperature, and inert conditions to prevent side reactions .
Q. Which analytical techniques are suitable for characterizing the compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR resolve structural features, though trifluoroacetic acid (TFA) may complicate signal splitting. Deuterated solvents (e.g., DMSO-d6) mitigate exchange broadening .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in piperidinium trifluoroacetate derivatives .
- HPLC : ≥98% purity validation using C18 columns with UV detection at 210–254 nm .
Q. What safety protocols are critical when handling trifluoroacetic acid (TFA) during synthesis?
Methodological Answer:
Q. What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile/water mixtures).
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for fluorinated intermediates.
- Filtration : Combine filtrates from repeated reactions to maximize yield, as seen in multi-step syntheses .
Advanced Research Questions
Q. How can contradictions in reaction yields during scale-up be resolved?
Methodological Answer: Yield discrepancies often arise from:
- Catalyst Deactivation : Trace oxygen or moisture in inert atmospheres; use rigorous degassing and molecular sieves.
- Kinetic Control : Optimize heating rates (e.g., gradual ramping to 100°C) to favor desired pathways.
- Purification Losses : Implement inline analytics (e.g., TLC/HPLC monitoring) to minimize intermediate degradation .
Q. What strategies mitigate steric hindrance during piperidine ring derivatization?
Methodological Answer:
- Bulky Protecting Groups : Temporarily block reactive sites (e.g., Fmoc for amines) to direct functionalization.
- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in SN2 mechanisms.
- Microwave-Assisted Synthesis : Enhance reaction rates for sterically crowded systems .
Q. How does fluorination impact the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The 2-fluoroethyl group increases logP, enhancing blood-brain barrier penetration (compare with non-fluorinated analogs).
- Metabolic Stability : Fluorine resists oxidative metabolism, as shown in pharmacokinetic studies of fluorinated pyridines.
- Acidity : TFA’s strong acidity (pKa ~0.5) facilitates salt formation, improving crystallinity .
Q. How can NMR signal splitting due to fluorine atoms be addressed?
Methodological Answer:
- Decoupling Techniques : ¹⁹F decoupling during ¹H NMR acquisition reduces splitting.
- Advanced Probes : Use cryoprobes for enhanced sensitivity in ¹⁹F NMR to resolve coupling constants (e.g., ²J₃F-F).
- Solvent Selection : Avoid TFA-containing buffers; deuterated TFA alternatives minimize interference .
Q. What is the role of the trifluoroacetate counterion in crystallization?
Methodological Answer: Trifluoroacetate stabilizes ionic lattices via strong hydrogen bonds and ion pairing, as shown in X-ray structures. Counterion exchange (e.g., to acetate or hydrochloride) can alter solubility and polymorph formation. Screening counterions during crystallization (e.g., via high-throughput assays) optimizes crystal quality .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
